BenchChemオンラインストアへようこそ!

8-Iodo-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Antifungal Resistance Agrochemical Discovery Grapevine Trunk Disease Management

8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 5415-41-8), commonly referred to as 8-iodocaffeine, is a synthetic halogenated derivative of the natural methylxanthine alkaloid caffeine (1,3,7-trimethylxanthine). It belongs to the purine-2,6-dione family and is defined by the substitution of the hydrogen at the C-8 position of the xanthine core with an iodine atom, yielding a molecular formula of C8H9IN4O2 and a molecular weight of 320.09 g mol⁻¹.

Molecular Formula C8H9IN4O2
Molecular Weight 320.09 g/mol
CAS No. 5415-41-8
Cat. No. B14745422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
CAS5415-41-8
Molecular FormulaC8H9IN4O2
Molecular Weight320.09 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1I)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C8H9IN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3
InChIKeyUPFZIZZHZYOADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione Procurement Guide: Core Identity & Class Context


8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 5415-41-8), commonly referred to as 8-iodocaffeine, is a synthetic halogenated derivative of the natural methylxanthine alkaloid caffeine (1,3,7-trimethylxanthine). It belongs to the purine-2,6-dione family and is defined by the substitution of the hydrogen at the C-8 position of the xanthine core with an iodine atom, yielding a molecular formula of C8H9IN4O2 and a molecular weight of 320.09 g mol⁻¹ . This C-8 modification fundamentally alters the compound's electronic properties, steric bulk, and chemical reactivity compared to both its parent molecule and other 8-halo-caffeine analogs, creating distinct interaction profiles with biological targets and enabling unique synthetic applications [1].

Procurement Risk of Interchanging 8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione with Other 8-Halo-Caffeine Analogs


Treating 8-halo-caffeine derivatives as interchangeable reagents ignores the profound influence of the halogen atom on both biological activity and chemical reactivity. The C-8 substituent is a critical pharmacophoric element for target engagement, and the halogen's size, electronegativity, and polarizability govern the strength of halogen bonding, a key interaction in protein-ligand recognition. Substituting iodine (van der Waals radius ≈ 1.98 Å) with a smaller bromine (≈ 1.85 Å) or chlorine (≈ 1.75 Å) can lead to a loss of potency, altered selectivity, or a complete failure to engage the desired biological target [1]. Furthermore, as demonstrated in antifungal assays, 8-iodocaffeine exhibits superior efficacy over 8-bromocaffeine and other derivatives when formulated as a chitosan oligomer (COS) complex. The COS–I-caffeine complex achieved the lowest EC90 values against key phytopathogens, a performance attribute not matched by COS–Br-caffeine or COS–fluorophenoxy-caffeine complexes, disqualifying simple analog substitution in antifungal research or agrochemical development [1].

Quantitative Differentiation Guide for 8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione vs. In-Class Analogs


Superior Efficacy of COS–8-Iodocaffeine Complex Against Botryosphaeriaceae Fungi vs. 8-Bromocaffeine and Parent Caffeine

In a head-to-head in vitro susceptibility study, the chitosan oligomer–8-iodocaffeine (COS–I-caffeine) conjugate complex demonstrated superior antifungal efficacy against three key Botryosphaeriaceae phytopathogens compared to the corresponding complexes of caffeine, 8-bromocaffeine, and other 8-substituted caffeine derivatives. The COS–I-caffeine complex emerged as the best overall treatment, with its EC90 values against D. seriata (471 µg mL⁻¹) and N. parvum (935 µg mL⁻¹) being the lowest among all tested binary COS–methylxanthine complexes, and its EC90 against D. viticola (640 µg mL⁻¹) being second only to COS–bromocaffeine (490 µg mL⁻¹). For procurement decisions, the consistency of 8-iodocaffeine's complex performance across a panel of pathogens is a key differentiator [1].

Antifungal Resistance Agrochemical Discovery Grapevine Trunk Disease Management Chitosan-based Formulations

Quantified Synergistic Enhancement of COS–8-Iodocaffeine–Imidazole Ternary Complex Over Binary and Commercial Controls

The formation of a ternary complex between COS, 8-iodocaffeine, and imidazole resulted in the most potent antifungal treatment overall, with EC90 values of 425, 271, and 509 µg mL⁻¹ against D. seriata, D. viticola, and N. parvum, respectively. These values were significantly lower than those for the binary COS–I-caffeine complex alone, the COS–imidazole binary complex, and the commercial antifungal imidazole. This synergistic behavior, supported by Wadley synergy factors >1, was a unique property of the iodo-derivative, making it the preferred partner for imidazole combinations and a critical choice for research into novel antifungal co-formulations [1].

Synergistic Antifungals Ternary Formulations Imidazole Combinations Drug Delivery Systems

Distinct Thermodynamic Complex Stability of COS–8-Iodocaffeine vs. Other 8-Halo-Caffeine Complexes

Thermogravimetric analysis (TGA) revealed that the COS–iodo-caffeine conjugate is the most thermally stable complex in its series. It exhibited the least weight loss (30–50%) in the first degradation stage (25–350 °C), in contrast to the 50–70% weight loss observed for other COS–caffeine derivative conjugates. This enhanced stability suggests a stronger intermolecular π-stacking interaction when iodine is the C-8 substituent, a property that may translate to improved shelf-life and controlled release characteristics in formulation applications [1].

Nanocarrier Design Thermogravimetric Analysis Complex Stability Controlled Release

Evidence of Purine Nucleoside Phosphorylase (PNP) Inhibition by 8-Iodocaffeine

8-Iodocaffeine was evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical to the purine salvage pathway and a validated target for T-cell-mediated diseases. The compound demonstrated 50% inhibition of PNP activity at a concentration of 1.33 µM (IC50), as measured by the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine. While direct comparative data for other 8-halo-caffeine analogs in this specific assay are absent from the retrieved literature, this potency is significant enough to distinguish 8-iodocaffeine from caffeine for applications targeting the purine salvage pathway [1].

Purine Metabolism Enzyme Inhibition Nucleoside Phosphorylase T-cell Immunobiology

8-Iodine as a Superior Synthetic Handle for C-8 Derivatization Compared to 8-Bromo or 8-Chloro Analogs

In synthetic organic chemistry, the C–I bond in 8-iodocaffeine is significantly more reactive in oxidative addition and cross-coupling reactions compared to the C–Br bond in 8-bromocaffeine or the C–Cl bond in 8-chlorocaffeine. This is due to iodine's lower bond dissociation energy and its superior ability to act as a leaving group. This property enables the efficient synthesis of diverse libraries of 8-substituted caffeine analogs via Sonogashira, Suzuki, or Buchwald-Hartwig couplings, a chemical advantage that directly translates to higher yields and broader scope in medicinal chemistry campaigns [1]. While 8-bromocaffeine can participate in similar Pd-catalyzed fluorination reactions, the milder conditions required for iodide coupling reduce the risk of side-product formation and increase functional group tolerance [2].

Cross-Coupling Chemistry Medicinal Chemistry C-H Activation Caffeine Derivatization

Validated Application Scenarios for 8-Iodo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione Based on Comparative Evidence


Reference Building Block for C-8 Diversification of Caffeine Scaffolds via Pd-Catalyzed Cross-Coupling

The superior leaving-group ability of the C-8 iodine atom makes 8-iodocaffeine the optimal starting material for medicinal chemists synthesizing libraries of 8-aryl-, 8-alkynyl-, or 8-amino-caffeine derivatives. It enables high-yielding, selective Sonogashira, Suzuki, or Buchwald-Hartwig couplings under mild conditions, a clear synthetic advantage over the bromo- or chloro-analogs. This justifies its inclusion in any screening deck requiring caffeine-based tool compounds for target identification or lead optimization [1].

Core Component in Antifungal Chitosan Oligomer (COS) Nanocarrier Formulations for Sustainable Viticulture

The COS–8-iodocaffeine binary complex and its ternary combination with imidazole represent the most potent non-arsenite antifungal treatments reported against grapevine trunk disease pathogens. Researchers developing sustainable alternatives to banned fungicides (e.g., sodium arsenite, methyl bromide) in viticulture should prioritize 8-iodocaffeine-based COS conjugates, which have demonstrated EC90 values as low as 271 µg mL⁻¹ in ternary form, significantly outperforming commercial imidazole controls [1]. The compound's demonstrated synergistic behavior with COS and imidazole provides a quantitative foundation for further agrochemical development.

Tool Compound for Investigating Purine Nucleoside Phosphorylase (PNP) Inhibition in T-Cell Disorders

With a confirmed IC50 of 1.33 µM against human erythrocyte PNP, 8-iodocaffeine serves as a structurally novel starting point for the development of PNP inhibitors, which are relevant to T-cell-mediated autoimmune diseases and certain cancers. Its activity distinguishes it from other simple methylxanthines and provides a useful chemical probe for studying purine salvage pathway perturbations in cellular models [2].

Thermally Stable Component in Solid-State Chitosan-Based Delivery Systems

The COS–8-iodocaffeine complex's reduced weight loss (30–50% vs. 50–70% for other COS–methylxanthine conjugates) during the initial thermal degradation phase makes it a preferred candidate for applications requiring enhanced thermal stability, such as solid-state agrochemical formulations intended for storage in variable climates. Procurement for materials science research into stable nanocarrier-drug conjugates should thus favor the iodo derivative [1].

Quote Request

Request a Quote for 8-Iodo-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.